2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a chemical compound characterized by its unique structure and potential pharmacological applications. This compound features a piperazine ring, which is a common motif in many pharmaceuticals, and a chlorophenyl group that contributes to its biological activity. The compound is classified under the category of piperazine derivatives and is recognized for its analgesic and anticonvulsant properties.
The compound can be synthesized through various methods, with significant research focused on its synthesis and biological activity. It has been studied extensively in the context of medicinal chemistry for its potential therapeutic effects.
This compound falls under the classification of organic compounds, specifically as an amino acid derivative due to the presence of the acetic acid moiety. It is also categorized as a piperazine derivative, a class known for diverse pharmacological properties.
The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid typically involves several key steps:
The reaction conditions are typically controlled to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product. In an industrial setting, these methods can be scaled up using continuous flow systems to enhance production efficiency.
The molecular formula of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is . The structural representation includes:
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes.
The mechanism of action for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with neurotransmitter systems in the central nervous system. It has been shown to exhibit analgesic effects through modulation of pain pathways, potentially involving opioid receptors or other pain-related signaling pathways.
Research indicates that compounds with similar structures often act by inhibiting neurotransmitter reuptake or modulating receptor activity. Specific studies have demonstrated that derivatives can influence both serotonin and dopamine pathways, which are critical in pain perception and mood regulation .
The compound typically appears as a white crystalline solid with a melting point that varies based on purity but generally falls within standard ranges for similar compounds.
Key chemical properties include:
Analytical techniques such as High Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize this compound .
The primary applications of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid lie in medicinal chemistry. It has been investigated for:
The synthesis of 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetic acid relies on strategic protection-deprotection sequences and coupling reactions. A prevalent approach involves Boc protection of piperazine’s secondary amine prior to functionalization. The tert-butoxycarbonyl (Boc) group shields the amine during nucleophilic substitution between α-haloacetic acid derivatives and N-Boc-piperazine, yielding intermediates like 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (CAS: 885272-99-1) . Subsequent acid-mediated Boc removal (e.g., trifluoroacetic acid) liberates the free piperazine-acetic acid scaffold. Alternative routes employ direct alkylation of piperazine with methyl α-bromo-(3-chlorophenyl)acetate under basic conditions (K₂CO₃), followed by ester hydrolysis [3] [6].
Drug-likeness parameters for this scaffold are favorable: molecular weight ~300–355 Da, calculated LogP (2.74–3.59), and topological polar surface area (TPSA) ~60 Ų, complying with Lipinski’s and Veber’s rules for oral bioavailability [5] [7].
Table 1: Synthetic Methods for Piperazine-Acetamide Scaffolds
Method | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Boc Protection/Alkylation | Boc₂O, TEA → methyl α-bromo-(3-Cl-Ph)acetate, K₂CO₃ | Methyl 2-(4-Boc-piperazin-1-yl)-2-(3-Cl-Ph)acetate | 60–75 |
Direct Alkylation | Piperazine, methyl α-bromo-(3-Cl-Ph)acetate, K₂CO₃, DMF | Methyl 2-(piperazin-1-yl)-2-(3-Cl-Ph)acetate | 50–68 |
Ester Hydrolysis | NaOH, MeOH/H₂O or LiOH, THF | 2-(Piperazin-1-yl)-2-(3-Cl-Ph)acetic acid | 85–95 |
The 3-chlorophenyl moiety is typically introduced via electrophilic aromatic substitution or pre-functionalized building blocks. Key approaches include:
Steric and electronic effects significantly impact yield. Meta-substitution (3-Cl) enhances electrophilic reactivity compared to ortho- or para-positions due to reduced steric hindrance and optimal electron-withdrawing influence [9].
Amide bond formation between 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetic acid and pharmacophores (e.g., quinazolinones, benzimidazoles) dictates reaction efficiency. Carbodiimide-based agents (DCC, EDC) with catalytic DMAP afford moderate yields (50–65%) but require cumbersome byproduct removal. Superior alternatives include:
Table 2: Performance of Coupling Agents for Amide Derivatives
Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Epimerization Risk |
---|---|---|---|---|---|
DCC/DMAP | CH₂Cl₂ | 0°C → RT | 12–24 | 50–65 | Moderate |
CDI | DMF | RT | 4–8 | 70–85 | Low |
T3P | THF | RT | 2–4 | 85–95 | Very Low |
Critical factors include solvent polarity (DMF > CH₂Cl₂) and temperature control to minimize racemization at the chiral α-carbon [8].
The α-carbon of 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetic acid is stereogenic, producing enantiomers with potentially distinct bioactivities. Resolution strategies include:
Stereochemical impact was evaluated in SOS1 agonists, where (R)-enantiomers showed 3-fold higher binding affinity than (S)-counterparts due to optimized interactions with Asp887 in the SOS1 hydrophobic pocket [9].
Table 3: Resolution Techniques for Enantiopure Derivatives
Method | Conditions | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Crystallization | (–)-Menthyl chloroformate, Et₃N → crystallization | >98 | 40–50 | Multi-gram |
Enzymatic Resolution | CAL-B lipase, phosphate buffer (pH 7.2) | 90 | 50–60 | Gram |
Chiral HPLC | Chiralpak AD-H, hexane:IPA (80:20) | 99 | 30–40 | Milligram |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0